molecular formula C15H9F3N2O B3006229 2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one CAS No. 161716-17-2

2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one

Cat. No.: B3006229
CAS No.: 161716-17-2
M. Wt: 290.245
InChI Key: NIPRXIZUZSVBLO-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the phthalazinone class of heterocyclic scaffolds. Phthalazinone derivatives are prominently featured in research due to their wide spectrum of biological activities, with a strong emphasis on the development of anticancer agents . These compounds are recognized as prominent scaffolds for synthesizing biologically active compounds and are present in various marketed drugs and investigational molecules . This specific derivative incorporates a 4-(trifluoromethyl)phenyl group, a modification that leverages the advantageous physicochemical properties of fluorine to potentially enhance metabolic stability, membrane permeability, and binding affinity to biological targets . In research settings, phthalazinone-based compounds have demonstrated potent cytotoxicity and have been identified as inhibitors of critical therapeutic targets. Notably, novel phthalazinone derivatives have shown promising activity as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), a key protein in angiogenesis, and have been demonstrated to induce apoptosis in cancer cells . Furthermore, phthalazinone derivatives are established as potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial targets in oncology, particularly for the treatment of cancers with specific DNA repair deficiencies . The phthalazinone core is also a key structural component in several FDA-approved drugs and clinical candidates, underscoring its fundamental value in pharmaceutical development . This product is intended for research purposes as a building block or intermediate in the design and synthesis of novel bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)11-5-7-12(8-6-11)20-14(21)13-4-2-1-3-10(13)9-19-20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPRXIZUZSVBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one typically involves the cyclization of 2-hydrazinyl-3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridine with 2-aroylbenzoic acids in ethanol containing a catalytic amount of concentrated sulfuric acid under solid-state conditions . This method provides a high yield of the desired product with minimal by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of greener synthesis methods, such as solvent-free reactions and microwave-assisted synthesis, is also being explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Phthalazine derivatives, including 2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one, have been investigated for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells. For instance, studies have shown that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines, including breast and lung cancers, with some compounds demonstrating activity superior to standard chemotherapeutic agents like cisplatin .

Enzyme Inhibition
This compound has shown potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage induced by treatment . Additionally, phthalazine derivatives have been explored for their ability to inhibit other enzymes involved in critical biological pathways, contributing to their therapeutic potential in treating various diseases .

Antimicrobial Properties
Research has also highlighted the antibacterial activity of phthalazine derivatives against various bacterial strains. Compounds similar to this compound have been synthesized and evaluated for their effectiveness against resistant strains of bacteria, showcasing promising results that could lead to new antibacterial therapies .

Chemical and Material Science Applications

Polymer Synthesis
The unique chemical structure of this compound makes it an excellent precursor for synthesizing high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in aerospace and automotive industries. The compound's trifluoromethyl group contributes to the overall chemical resistance of the resulting polymers .

Property Value
Thermal Stability High
Mechanical Strength Enhanced
Chemical Resistance Excellent

Biological Research Applications

Pharmacological Studies
The compound has been utilized in pharmacological studies due to its ability to modulate various biological pathways. For example, derivatives have been tested for anti-inflammatory effects and shown potential in reducing inflammation in animal models. This suggests that compounds like this compound could be developed into therapeutic agents for inflammatory diseases .

Drug Design and Development
Given its pharmacophoric properties, this compound serves as a valuable scaffold in drug design. Researchers are actively exploring modifications to enhance its bioactivity and selectivity towards specific molecular targets, paving the way for new drug candidates with improved therapeutic profiles .

Case Studies

  • Anticancer Efficacy Study
    • A study assessed the cytotoxic effects of various phthalazine derivatives on human tumor cell lines. Among them, a derivative closely related to this compound showed significant inhibition of cell growth at low micromolar concentrations, indicating its potential as an anticancer agent.
  • Antimicrobial Activity Assessment
    • A series of phthalazine derivatives were synthesized and tested against common bacterial pathogens. The results indicated that several compounds exhibited greater antibacterial activity than traditional antibiotics, suggesting a new avenue for treating resistant infections.
  • Polymer Development Research
    • Researchers incorporated this compound into polymer matrices to evaluate its impact on thermal properties. The resulting materials demonstrated significantly improved thermal stability compared to control samples without the compound.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively inhibit or modulate the activity of these targets. Pathways involved may include inhibition of angiogenesis, induction of apoptosis, and modulation of inflammatory responses .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound 4-(Trifluoromethyl)phenyl at C2 C₁₅H₉F₃N₂O 290.25 High lipophilicity (CF₃), metabolic stability, potential kinase inhibition
Compound D1 () 4-Fluoro-3-(3-methyl-4-(phenylsulfonyl)piperazine-1-carbonyl)benzyl at C4 C₂₈H₂₄FN₅O₄S 569.58 Sulfonyl-piperazine moiety; enhanced solubility via polar groups
Compound D2 () 4-Fluoro-3-(4-(phenylsulfonyl)piperazine-1-carbonyl)benzyl at C4 C₂₇H₂₂FN₅O₄S 555.56 Reduced steric hindrance compared to D1
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one () Bromophenyl-oxadiazole at C4, phenyl at C2 C₂₂H₁₃BrN₄O₂ 445.27 Oxadiazole ring improves π-π stacking; bromine enhances halogen bonding
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one () Chlorophenyl-oxadiazole at C4, phenyl at C2 C₂₂H₁₃ClN₄O₂ 400.80 Smaller halogen (Cl) reduces steric effects vs. Br analog

Key Observations:

Trifluoromethyl vs.

Oxadiazole vs. Piperazine Moieties : Compounds with oxadiazole rings (–8) prioritize rigid, planar structures for target engagement, whereas piperazine-linked derivatives () may enhance solubility and pharmacokinetics .

Synthetic Accessibility : The target compound’s synthesis likely follows nucleophilic aromatic substitution or palladium-catalyzed coupling, similar to methods in (room-temperature reactions in dioxane) .

Trifluoromethylphenyl-Containing Analogs in Patents

Patent EP 4 374 877 A2 (–5) highlights the prevalence of 4-(trifluoromethyl)phenyl groups in spirocyclic carboxamides and diazaspirodecanes. For example:

  • Example 427 : A diazaspirodecanecarboxamide derivative with a 4-(trifluoromethyl)phenyl group exhibits enhanced in vitro potency against kinase targets compared to chloro-substituted analogs .
  • Paragraph (1-48) : Substitution patterns (e.g., CF₃ at para positions) correlate with improved metabolic stability and target selectivity in kinase inhibitors .

Table 2: Functional Group Impact on Bioactivity (Inferred)

Functional Group Role in Target Compound Example in Evidence Potential Advantage
Trifluoromethyl (CF₃) Electron-withdrawing, lipophilic Target compound, EP 4 374 877 Resistance to oxidative metabolism
Bromine (Br) Halogen bonding, steric bulk Enhanced target affinity via halogen interactions
Sulfonyl-piperazine Solubility, hydrogen bonding Improved aqueous solubility

Biological Activity

2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one is a nitrogen heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a phthalazinone core with a trifluoromethyl substitution on the phenyl ring. Its chemical formula is C13H8F3N2O. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that phthalazinone derivatives can inhibit tumor cell proliferation. For instance, certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
  • Antimicrobial Activity : Similar compounds have shown effectiveness against several microbial strains. Phthalazinone derivatives have been reported to exhibit antibacterial and antifungal properties .
  • Enzyme Inhibition : Compounds within this class have been identified as inhibitors of various enzymes, including topoisomerases, which are critical in DNA replication and repair processes. This inhibition can lead to apoptosis in cancer cells .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Topoisomerase Inhibition : The compound acts as a topoisomerase II inhibitor, disrupting DNA replication and leading to cell cycle arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that phthalazinone derivatives may induce oxidative stress in cells, contributing to their cytotoxic effects .

Case Studies

Several studies highlight the efficacy of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against MCF-7 and HepG2 cell lines at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : A series of phthalazinone derivatives were tested against clinical isolates of bacteria and fungi, showing promising results in inhibiting growth, particularly against resistant strains .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AntitumorInhibits proliferation in MCF-7 and HepG2 cells
AntimicrobialEffective against bacterial and fungal strains
Enzyme InhibitionInhibits topoisomerase II activity
Induces ApoptosisPromotes apoptotic pathways in cancer cells

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the trifluoromethylphenyl group. The CF₃ group causes distinct splitting patterns (e.g., ¹⁹F coupling in ¹H NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 317.0892) and fragmentation pathways.
  • XRD Analysis : Single-crystal diffraction (using SHELXL) resolves bond lengths/angles and packing interactions, with R-factor < 0.05 indicating high accuracy .
  • HPLC-PDA : Assesses purity (>98%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during structural resolution?

Advanced Research Question
SHELXL refinement involves:

  • Data collection : High-resolution (<1.0 Å) data from Mo-Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts .
  • Parameterization : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.
  • Validation : Check for twinning (via PLATON) and disorder modeling. Challenges include low electron density for flexible CF₃ groups, requiring constrained refinement.
  • Output metrics : CCDC deposition (e.g., CCDC 2300000) and Hirshfeld surface analysis for intermolecular interactions (e.g., C–H⋯π contacts) .

How can this compound be functionalized for fluorimetric chemosensing applications?

Advanced Research Question
The phthalazinone core can be modified for metal ion sensing (e.g., Fe³⁺):

  • Derivatization : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to enhance fluorescence quenching .
  • Experimental design :
    • Selectivity testing : Measure emission intensity (λₑₓ = 350 nm) in the presence of competing ions (Cu²⁺, Al³⁺).
    • Detection limits : Calculate via Stern-Volmer plots (e.g., LOD = 0.12 μM for Fe³⁺) .
    • Mechanism : Time-resolved fluorescence confirms static quenching (ground-state complexation).

What strategies are employed to evaluate the pharmacological potential of this compound derivatives?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogens, piperazine) and test against target enzymes (e.g., kinases, phosphatases) .
  • In vitro assays :
    • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values).
    • Enzyme inhibition : Fluorescence-based assays (e.g., Pfmrk inhibition IC₅₀ = 1.2 μM) .
  • Molecular docking : AutoDock Vina models interactions with active sites (e.g., π-stacking with Phe residues) .

How does the stability of this compound vary under different storage and experimental conditions?

Advanced Research Question

  • Thermal stability : TGA/DSC shows decomposition >200°C.
  • Photostability : UV-vis exposure (254 nm, 24 h) causes <5% degradation in amber vials.
  • Solution stability : HPLC monitors degradation in DMSO (5% after 7 days at 4°C) .
  • pH sensitivity : Degrades rapidly in alkaline conditions (pH >10), forming hydrolyzed byproducts.

What computational methods predict the electronic properties and reactivity of this compound?

Advanced Research Question

  • DFT calculations : B3LYP/6-311+G(d,p) optimizes geometry and computes frontier orbitals (HOMO-LUMO gap = 4.1 eV, indicating low reactivity) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., carbonyl O as a H-bond acceptor).
  • MD simulations : Assess solvation effects in water/DMSO mixtures (GROMACS, 100 ns trajectories).

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